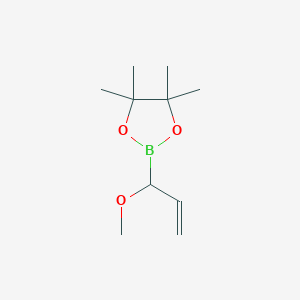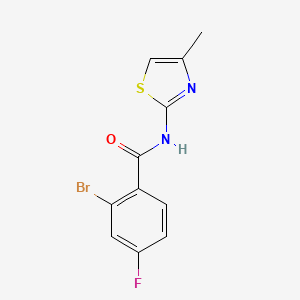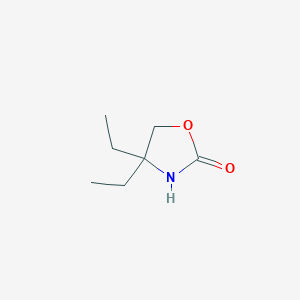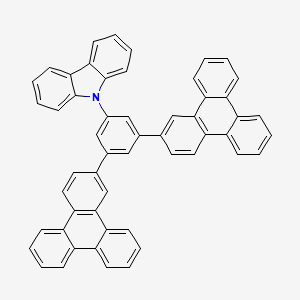
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with triphenylene groups, which contribute to its distinctive chemical behavior and potential utility in advanced material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, where boronic acid derivatives are coupled with halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural stability.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mécanisme D'action
The mechanism of action for 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole largely depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. Its molecular structure allows for efficient electron mobility and stability under operational conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: Lacks the triphenylene groups, resulting in different electronic properties.
9-(3,5-Di(triphenylen-2-yl)phenyl)fluorene: Similar structure but with a fluorene core instead of carbazole.
Uniqueness
The presence of triphenylene groups in 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole imparts unique electronic properties, making it particularly suitable for applications in advanced materials like OLEDs. Its structural stability and electron transport capabilities distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C54H33N |
|---|---|
Poids moléculaire |
695.8 g/mol |
Nom IUPAC |
9-[3,5-di(triphenylen-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C54H33N/c1-3-17-43-39(13-1)41-15-5-7-19-45(41)51-32-34(25-27-47(43)51)36-29-37(31-38(30-36)55-53-23-11-9-21-49(53)50-22-10-12-24-54(50)55)35-26-28-48-44-18-4-2-14-40(44)42-16-6-8-20-46(42)52(48)33-35/h1-33H |
Clé InChI |
KEJSBSWTDDGGGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


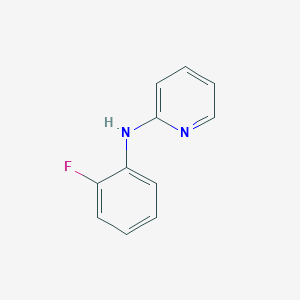
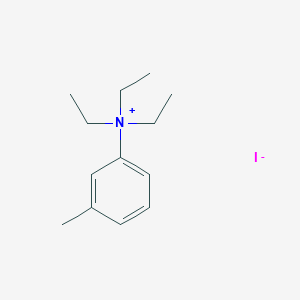
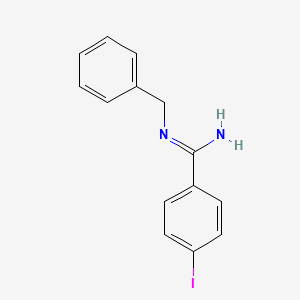
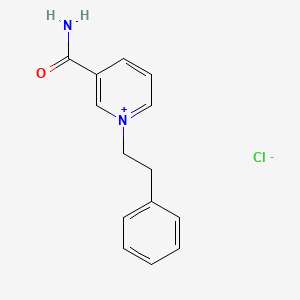
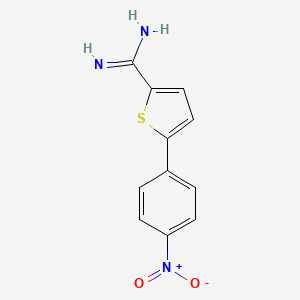
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
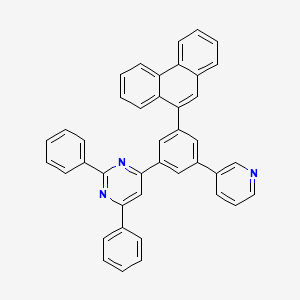
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
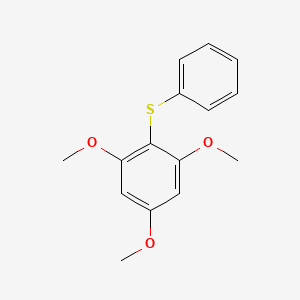
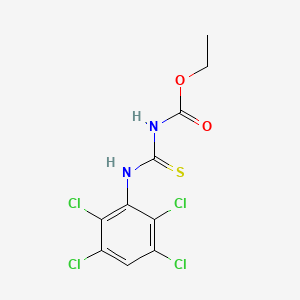
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)
